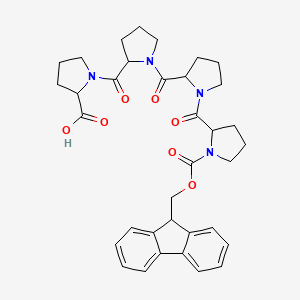

Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH: es un compuesto peptídico sintético formado por cuatro residuos de prolina, cada uno protegido por un grupo fluorenilmetilcarbonil (Fmoc). Este compuesto se utiliza principalmente en la síntesis de péptidos, donde el grupo Fmoc actúa como un grupo protector para los aminoácidos, evitando reacciones no deseadas durante el proceso de síntesis.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH implica la adición gradual de residuos de prolina protegidos con Fmoc. El proceso generalmente comienza con la protección Fmoc de la prolina, seguida de reacciones de acoplamiento para formar la cadena peptídica. El grupo Fmoc se introduce utilizando Fmoc-OSu (éster de Fmoc-N-hidroxisuccinimida) en presencia de una base como la diisopropiletilamina (DIPEA) .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para optimizar el proceso y garantizar una alta pureza y rendimiento. El uso de la síntesis de péptidos en fase sólida (SPPS) es común, donde el péptido se ensambla en un soporte sólido, lo que facilita la purificación y el manejo .

Análisis De Reacciones Químicas

Tipos de reacciones: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH se somete principalmente a reacciones de desprotección y acoplamiento. El grupo Fmoc se puede eliminar utilizando una base como la piperidina, revelando el grupo amino libre para reacciones de acoplamiento posteriores .

Reactivos y condiciones comunes:

Desprotección: La piperidina en dimetilformamida (DMF) se utiliza comúnmente para eliminar el grupo Fmoc.

Productos principales: Los productos principales formados a partir de estas reacciones son las cadenas peptídicas deseadas con los grupos Fmoc eliminados, listos para una mayor funcionalización o uso en aplicaciones de investigación .

Aplicaciones Científicas De Investigación

Química: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH se utiliza ampliamente en el campo de la química de péptidos para la síntesis de péptidos ricos en prolina. Estos péptidos son de interés debido a sus propiedades estructurales únicas y sus posibles actividades biológicas .

Biología: En la investigación biológica, los péptidos ricos en prolina sintetizados utilizando this compound se estudian por sus funciones en las interacciones proteína-proteína y las vías de señalización celular .

Medicina: Los péptidos ricos en prolina tienen posibles aplicaciones terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas. This compound sirve como un bloque de construcción para estos péptidos bioactivos .

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de fármacos y herramientas de diagnóstico basados en péptidos .

Mecanismo De Acción

El mecanismo de acción de Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH está relacionado principalmente con su función en la síntesis de péptidos. El grupo Fmoc protege al grupo amino de los residuos de prolina, previniendo reacciones secundarias no deseadas durante el ensamblaje de la cadena peptídica. Una vez que se sintetiza la secuencia peptídica deseada, los grupos Fmoc se eliminan, revelando los grupos amino libres para una mayor funcionalización o actividad biológica .

Comparación Con Compuestos Similares

Compuestos Similares:

Fmoc-L-Prolina: Un solo residuo de prolina protegido con Fmoc utilizado en la síntesis de péptidos.

Fmoc-D-Prolina: El enantiómero D de la prolina protegida con Fmoc.

Fmoc-Pro-Pro-OH: Un dipéptido formado por dos residuos de prolina, cada uno protegido por un grupo Fmoc.

Singularidad: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH es único debido a su composición de cuatro residuos de prolina, lo que proporciona una estructura peptídica rica en prolina. Esta estructura confiere propiedades conformacionales específicas y posibles actividades biológicas que son distintas de los péptidos más cortos que contienen prolina .

Propiedades

IUPAC Name |

1-[1-[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYEHJQJDKNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide](/img/structure/B12116334.png)

![6-(4-Bromophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B12116355.png)